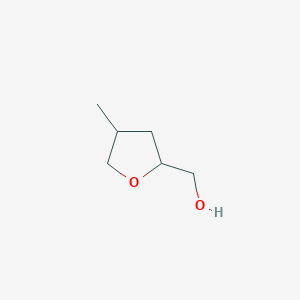

(4-Methyloxolan-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methyloxolan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-2-6(3-7)8-4-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHFDKDWVGHZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within the Oxolane Alcohol Class

The foundational structure of (4-Methyloxolan-2-yl)methanol is the oxolane ring, a saturated five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov The class of "oxolane alcohols" or "tetrahydrofuran methanols" comprises compounds where a hydroxymethyl group (–CH₂OH) is attached to the THF ring. testbook.comcontaminantdb.ca The identity and properties of these alcohols are defined by the position and nature of other substituents on the ring.

This compound, with the chemical formula C₆H₁₂O₂, is a positional isomer of other methyloxolane methanols. americanelements.com The specific placement of the methyl group at the C4 position and the hydroxymethyl group at the C2 position dictates its unique chemical behavior and three-dimensional shape. This distinguishes it from other isomers where the substituents are located at different positions on the oxolane ring. The relative positions of these groups influence the molecule's polarity, reactivity, and its potential as a precursor in stereoselective synthesis.

Table 1: Comparison of this compound and its Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Substituent Positions |

|---|---|---|---|

| This compound | 6906-52-1 | C₆H₁₂O₂ | 4-methyl, 2-hydroxymethyl |

| (2-Methyloxolan-2-yl)methanol | 81887-61-8 | C₆H₁₂O₂ | 2-methyl, 2-hydroxymethyl |

| (3-Methyloxolan-3-yl)methanol | 15833-64-4 | C₆H₁₂O₂ | 3-methyl, 3-hydroxymethyl |

| (5-Methyloxolan-2-yl)methanol | 6126-49-4 | C₆H₁₂O₂ | 5-methyl, 2-hydroxymethyl |

This table presents a comparison of the structural isomers of methyloxolane methanol (B129727), highlighting the different substitution patterns on the oxolane ring.

Significance As a Versatile Synthetic Intermediate in Modern Organic Synthesis

Stereoselective Synthesis Approaches to Chiral Oxolane Alcohols

The controlled spatial arrangement of atoms in chiral oxolane alcohols, such as this compound, is of paramount importance in various chemical applications. This section delves into key stereoselective strategies to achieve high enantiomeric and diastereomeric purity.

Enantioselective Reductions of Oxolanone Precursors

A prominent strategy for the synthesis of chiral this compound involves the enantioselective reduction of a prochiral ketone precursor, namely 4-methyloxolan-2-one. This approach leverages chiral catalysts to control the stereochemical outcome of the reduction, yielding the desired enantiomer of the alcohol. One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst. mdpi.com The catalyst, prepared in situ from a chiral amino alcohol and borane, creates a chiral environment that directs the approach of the reducing agent to one face of the ketone, resulting in high enantioselectivity. mdpi.com

Another approach involves the use of transition metal catalysts modified with chiral ligands. For instance, nickel hydride catalysts in the presence of a chiral ligand can achieve the 1,2-reduction of α,β-unsaturated ketones with high enantioselectivity and yield. nih.gov While not a direct reduction of an oxolanone, this methodology can be applied to suitable unsaturated precursors that can be subsequently cyclized to the desired oxolane alcohol. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. nih.gov

Table 1: Comparison of Enantioselective Reduction Methods

| Method | Catalyst System | Precursor Type | Key Advantages |

|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine / Borane | Oxolanone | High enantioselectivity, well-established |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex (e.g., Ru, Rh) / H₂ | Unsaturated Ketone/Ester | High turnover numbers, applicable to various substrates |

| Nickel-Catalyzed Hydride Reduction | NiH / Chiral Ligand | α,β-Unsaturated Ketone | High 1,2-selectivity, mild reaction conditions nih.gov |

Chiral Pool Strategies from Biomass-Derived Molecules for Tetrahydrofurans

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Biomass, being a rich source of carbohydrates and other chiral molecules, presents a sustainable platform for the synthesis of chiral tetrahydrofurans. For instance, D-mannitol, a sugar alcohol, has been successfully employed as a chiral starting material for the stereodivergent synthesis of (+)-trans- and (+)-cis-whisky and cognac lactones, which are 5-alkyl-4-methyl-γ-butyrolactones. nih.gov These lactones are structurally related to the precursor of this compound, 4-methyloxolan-2-one.

The synthesis of a related oxolane derivative, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, has been achieved from commercially available 2-deoxy-D-ribose through reduction and subsequent dehydration/cyclization in an acidic aqueous solution. researchgate.netmdpi.com This demonstrates the feasibility of transforming biomass-derived sugars into functionalized chiral oxolanes. The inherent chirality of the starting material is transferred to the final product, often with high stereochemical fidelity. nih.gov

Asymmetric Catalysis in Tetrahydrofuran Ring Formation

Asymmetric catalysis can be directly applied to the formation of the tetrahydrofuran ring itself, thereby establishing the stereocenters in a single, efficient step. numberanalytics.com This can be achieved through various catalytic transformations, including cycloadditions and cyclizations.

For example, the development of chiral N,N'-dioxide ligands in conjunction with metal catalysts has shown great promise in controlling stereochemistry in a variety of asymmetric transformations. scu.edu.cn These catalyst systems can create a defined chiral pocket that directs the cyclization of a suitable acyclic precursor to form the desired chiral tetrahydrofuran. The multifunctionality of these ligands can also assist in the activation of otherwise unreactive chemical bonds, leading to enhanced stereochemical control. scu.edu.cn While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, the general principles of asymmetric catalysis provide a powerful tool for its potential synthesis. numberanalytics.com

Novel Carbon-Heteroatom and Carbon-Carbon Bond Forming Reactions in Oxolane Construction

The construction of the oxolane ring relies on the efficient formation of carbon-heteroatom (C-O) and carbon-carbon (C-C) bonds. This section highlights modern catalytic methods that enable the synthesis of substituted tetrahydrofurans with high levels of control and efficiency.

Transition Metal-Catalyzed Cyclization Strategies for Substituted Tetrahydrofurans

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including substituted tetrahydrofurans. nih.gov Palladium-catalyzed reactions, for instance, are widely used for the construction of both C-O and C-C bonds in a single transformation. One such strategy involves the palladium-catalyzed cyclization of alkynols, which can proceed via either 5-exo or 6-endo pathways depending on the tuning of the arylpalladium intermediates. organic-chemistry.org

Nickel-catalyzed reductive cyclizations of 1,6-enynes have also been shown to be effective in producing tetrahydrofuran derivatives. organic-chemistry.org A catalyst system formed from FeCl₂ and an iminopyridine ligand in the presence of diethylzinc (B1219324) and magnesium bromide etherate can also catalyze the reductive cyclization of O-tethered 1,6-enynes. organic-chemistry.org These methods offer access to a diverse range of substituted tetrahydrofurans from readily available starting materials.

Table 2: Overview of Transition Metal-Catalyzed Cyclizations

| Catalyst System | Substrate Type | Bond(s) Formed | Key Features |

|---|---|---|---|

| Pd(II) / Ligand | Alkynol | C-O, C-C | Divergent synthesis of oxygen heterocycles organic-chemistry.org |

| Ni(0) / Ligand | 1,6-Enyne | C-C | Reductive cyclization organic-chemistry.org |

| FeCl₂ / Iminopyridine | 1,6-Enyne | C-C | Reductive cyclization organic-chemistry.org |

| Ti(Cp)₂Cl | Epoxy-alkyne | C-C | Radical cyclization acs.orgthieme-connect.de |

Free-Radical Based Cyclization Methodologies

Free-radical cyclizations offer a powerful and versatile approach to the synthesis of cyclic compounds, including tetrahydrofurans. researchgate.net These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. thieme-connect.de

A notable example is the titanocene(III)-mediated radical cyclization of epoxides. acs.orgthieme-connect.de In this method, a radical is generated from an epoxide, which then undergoes an intramolecular cyclization onto a tethered alkyne. This strategy has been successfully applied to the synthesis of polysubstituted tetrahydrofurans, including a close analogue of the target molecule, [(2R,3R)-2-Tridecyl-4-methyloxolan-3-yl]methanol. thieme-connect.de The reaction of an epoxy-alkyne precursor with chlorobis(η⁵-cyclopentadienyl)titanium(III) as the radical source leads to the formation of the substituted tetrahydrofuran ring. thieme-connect.de

Manganese(III) acetate (B1210297) is another reagent that can mediate oxidative free-radical cyclizations. mdpi.comnih.gov It can promote the cyclization of alkenes to form γ-lactones, which are precursors to hydroxymethyl-substituted tetrahydrofurans. nih.gov These radical-based methods provide a valuable alternative to transition metal-catalyzed approaches for the construction of the oxolane skeleton. researchgate.net

Intramolecular Rearrangements in Oxolane Ring Construction

The construction of the oxolane (tetrahydrofuran) ring is a pivotal step in the synthesis of this compound. Intramolecular rearrangements offer powerful and often stereoselective methods to forge this five-membered heterocyclic core. Notable among these are sigmatropic rearrangements and acid-catalyzed cyclizations of functionalized precursors.

The Claisen rearrangement , a nih.govnih.gov-sigmatropic shift, stands out as a classic and effective method. organic-chemistry.org In a relevant synthetic context, an appropriately substituted allyl vinyl ether can be thermally or catalytically rearranged to form a γ,δ-unsaturated carbonyl compound, which can then be further manipulated to yield the target oxolane structure. For instance, the Ireland-Claisen rearrangement, which involves the rearrangement of silyl (B83357) ketene (B1206846) acetals derived from allylic esters, offers mild reaction conditions and high stereocontrol. acs.org The construction of the central tetrahydrofuran ring in some natural product syntheses has been successfully achieved using an Eschenmoser-Claisen rearrangement. researchgate.net This process allows for the predictable formation of C-C bonds with a high degree of stereoselectivity, governed by a chair-like transition state. organic-chemistry.orgnih.gov

Another significant strategy is the Piancatelli rearrangement . wikipedia.org This acid-catalyzed transformation converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgrsc.org While this rearrangement classically yields cyclopentenones, its underlying principles of furan (B31954) ring-opening and subsequent cyclization can be adapted. The aza-Piancatelli reaction, for example, demonstrates the versatility of furan ring-opening to form new heterocyclic systems. chim.itacs.org The reaction proceeds through a proposed 4-π electrocyclization, similar to the Nazarov cyclization, and offers a high degree of stereocontrol, typically yielding the trans product. wikipedia.org

Other intramolecular cyclization strategies that function as rearrangements in a broader sense are also prevalent. These include:

Oxonium Ion-Mediated Cyclizations: The intramolecular trapping of oxonium ions by nucleophilic alkenes is a powerful method for forming substituted tetrahydrofurans. nih.gov

Radical Cyclizations: Iron-catalyzed intramolecular C-H alkoxylation can generate substituted tetrahydrofuran skeletons through a radical pathway, offering high selectivity for five-membered rings. nih.gov

A comparison of these rearrangement strategies highlights their distinct advantages and potential applicability to the synthesis of substituted oxolanes.

| Rearrangement Type | Key Precursor | Driving Force/Catalyst | Key Features |

| Claisen Rearrangement | Allyl vinyl ether | Thermal or Lewis Acid | High stereoselectivity, predictable outcome via chair transition state. organic-chemistry.orgnih.gov |

| Piancatelli Rearrangement | 2-Furylcarbinol | Acid-catalyzed | Forms highly functionalized cyclic systems, high stereocontrol. wikipedia.orgrsc.org |

| Oxonium Ion Cyclization | Alkenyl alcohol/ether | Acid/Lewis Acid | Forms substituted tetrahydrofurans from acyclic precursors. nih.gov |

| Radical Cyclization | Unsaturated alcohol | Radical initiator/Catalyst | Effective for complex, polycyclic systems. nih.gov |

Retrosynthetic Analysis: Strategic Disconnections and Precursor Identification for this compound

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, this compound, into simpler, commercially available starting materials. The primary strategic disconnections involve cleaving the oxolane ring and the bond connecting the hydroxymethyl group.

A primary disconnection is the C-O bond of the ether linkage within the oxolane ring. This leads back to a linear precursor, specifically a substituted 1,4-pentanediol. This approach is common in tetrahydrofuran synthesis, where intramolecular SN2 reactions of hydroxyl nucleophiles are employed. nih.gov Following this disconnection, the target molecule can be traced back to 5-methylhexane-1,4-diol. The chirality at C4 would need to be established in this precursor or during the cyclization step.

Another key disconnection is the C2-CH₂OH bond . This simplifies the target to a 4-methyl-oxolane derivative and a C1 synthon for the hydroxymethyl group. This approach might involve the reduction of a corresponding carboxylic acid or ester at the C2 position.

A more comprehensive retrosynthetic plan would combine these disconnections, leading to readily accessible precursors.

Proposed Retrosynthetic Pathway:

Target: this compound.

Disconnection 1 (C2-CH₂OH): This disconnection suggests a precursor like (4-methyloxolan-2-yl)carboxylic acid or its ester. This intermediate could be formed via the oxidation of the target alcohol, but in a forward sense, it would require reduction.

Disconnection 2 (Oxolane C-O-C bond): Applying a C-O disconnection to the (4-methyloxolan-2-yl)carboxylic acid precursor leads to a hydroxy-halo-acid, such as 4-hydroxy-6-halo-5-methylhexanoic acid.

Simplification to Precursors: A more practical approach directly disconnects the oxolane ring of the target molecule. This leads to key acyclic precursors. A logical disconnection points to a 1,4-diol structure, which can be cyclized.

Key Precursors Identified through Retrosynthesis:

| Precursor Name | Rationale for Selection | Potential Synthetic Route from Precursor |

| 5-Methylhexane-1,4,5-triol | Can undergo selective cyclization/dehydration to form the substituted oxolane ring. | Acid-catalyzed dehydration. wikipedia.org |

| 5-Methyl-2-furaldehyde | A biomass-derived platform chemical that can be converted to the oxolane ring system. lookchem.com | Hydrogenation of the furan ring and subsequent functional group manipulations. |

| Substituted Alkene | Can be elaborated via methods like epoxidation followed by intramolecular cyclization. nih.gov | Asymmetric dihydroxylation or epoxidation followed by ring-opening and cyclization. |

| γ-Hydroxy Alkenes | Can undergo palladium-catalyzed cyclization with aryl bromides to form substituted tetrahydrofurans. organic-chemistry.org | Pd-catalyzed intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. |

This analysis underscores that the synthesis can be approached from various starting points, with the choice often depending on the desired stereochemistry and the availability of chiral building blocks. rsc.org

Scalable Synthetic Protocols for Oxolane Alcohol Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production necessitates robust, efficient, and cost-effective protocols. Annually, about 200,000 tonnes of tetrahydrofuran itself are produced, primarily through the acid-catalyzed dehydration of 1,4-butanediol, indicating a mature industrial capacity for related chemistries. wikipedia.org

For substituted derivatives like this compound, several scalable strategies can be envisioned:

Biocatalysis: A highly promising approach for scalable and stereoselective synthesis involves enzymatic reactions. Specifically, the use of keto-reductase (KRED) enzymes for the asymmetric reduction of a ketone precursor can provide the desired chiral alcohol with high enantiomeric and diastereomeric purity. This method has been successfully implemented at a multi-kilogram scale for a related (3S,4S)-4-methyltetrahydrofuran-3-ol, demonstrating its industrial viability. acs.orgacs.org This process often operates under mild conditions and can achieve full conversion via dynamic kinetic resolution. acs.org

Catalytic Hydrogenation: A common industrial method for producing alcohols is the catalytic hydrogenation of corresponding aldehydes or esters. For this compound, a precursor such as (4-methyloxolan-2-yl)methanal could be hydrogenated over a metal catalyst like palladium on carbon (Pd/C) under pressure. Industrial hydroformylation processes, which convert alkenes to aldehydes, can also be integrated into a larger-scale synthesis to produce the necessary aldehyde precursor. google.comgoogle.com

Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up chemical processes, including improved heat and mass transfer, enhanced safety, and consistent product quality. The Piancatelli rearrangement, for example, has been efficiently performed on a large scale using specialized high-pressure, high-temperature flow technology, overcoming issues like side-product formation seen in batch processes. researchgate.net

Comparison of Scalable Protocols:

| Protocol | Key Advantages | Potential Challenges |

| Biocatalysis (KRED) | High stereoselectivity, mild conditions, environmentally friendly ("green"), high conversion. acs.orgacs.org | Enzyme cost and stability, substrate specificity, downstream processing. |

| Catalytic Hydrogenation | Established industrial technology, high throughput, relatively low-cost catalysts. wikipedia.org | Requires high pressure/temperature, potential for over-reduction, catalyst poisoning. |

| Flow Chemistry | Enhanced safety and control, consistent quality, ease of scale-up, potential for automation. researchgate.net | Initial equipment investment, potential for clogging with solid byproducts. |

The selection of a scalable protocol will ultimately depend on a variety of factors, including the required stereopurity of the final product, economic constraints, and the existing manufacturing infrastructure. For a chiral molecule like this compound, a chemo-enzymatic approach combining traditional chemical synthesis with a key biocatalytic step often represents the most efficient and sustainable path to large-scale production.

Oxidation Chemistry of the Primary Alcohol Functionality

The primary alcohol group of this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. vulcanchem.com The oxidation process typically begins with dehydrogenation to the corresponding aldehyde, (4-methyloxolan-2-yl)carbaldehyde. nsf.gov

Common methods for oxidizing primary alcohols are well-established and applicable to this substrate. nsf.gov For a controlled oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride and DMSO) are effective, as they operate under mild conditions that minimize overoxidation. harvard.edu

Further oxidation of the intermediate aldehyde, or direct oxidation of the primary alcohol to the carboxylic acid, (4-methyloxolan-2-yl)carboxylic acid, can be achieved using stronger oxidizing agents. nsf.gov Reagents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or catalytic systems such as platinum on carbon (Pt/C) in the presence of oxygen (Heyns oxidation) are suitable for this transformation. nsf.gov The presence of water is often crucial for the oxidation to proceed to the carboxylic acid stage, as it facilitates the formation of an intermediate aldehyde hydrate. nsf.gov

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | (4-Methyloxolan-2-yl)carbaldehyde | Aldehyde Synthesis |

| This compound | Oxalyl chloride, DMSO, Et₃N | (4-Methyloxolan-2-yl)carbaldehyde | Swern Oxidation |

| This compound | KMnO₄, aq. NaOH, heat | (4-Methyloxolan-2-yl)carboxylic acid | Carboxylic Acid Synthesis |

| This compound | Pt/C, O₂, aq. NaHCO₃ | (4-Methyloxolan-2-yl)carboxylic acid | Heyns Oxidation |

Derivatization Strategies via Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization through nucleophilic substitution reactions. msu.edu These reactions typically require activation of the hydroxyl group to convert it into a better leaving group, as hydroxide (B78521) (OH⁻) is a poor one. msu.edu

Esterification: One of the most common derivatizations is the formation of esters. This can be achieved by reacting the alcohol with carboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) under appropriate conditions. msu.edusmolecule.com Acid-catalyzed Fischer esterification with a carboxylic acid is a reversible process, while the use of acyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine) is generally irreversible and high-yielding.

Etherification: The formation of ethers, such as a methoxy (B1213986) derivative, can be accomplished through methods like the Williamson ether synthesis. msu.edu This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. msu.edunih.gov

Tosylation: To create a very good leaving group for subsequent substitution reactions, the alcohol can be converted to a tosylate ester by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine. nih.gov The resulting tosylate is highly reactive towards a wide range of nucleophiles.

Table 3: Derivatization of the Hydroxyl Group

| Reagent(s) | Base/Catalyst | Product Type | Example Product |

|---|---|---|---|

| Acetic Anhydride | Pyridine | Ester | (4-Methyloxolan-2-yl)methyl acetate |

| Benzoyl Chloride | Pyridine | Ester | (4-Methyloxolan-2-yl)methyl benzoate |

| Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | - | Ether | 2-(Methoxymethyl)-4-methyloxolane |

| Tosyl Chloride (TsCl) | Pyridine | Tosylate | (4-Methyloxolan-2-yl)methyl 4-toluenesulfonate |

Electrophilic Activation and Rearrangement Pathways of Oxolane Derivatives

The ether oxygen of the oxolane ring can be protonated by Brønsted acids or coordinate to Lewis acids, activating the ring towards nucleophilic attack and subsequent ring-opening. mdpi.comvulcanchem.com This electrophilic activation makes the adjacent carbon atoms (C2 and C5) susceptible to attack by nucleophiles.

In the case of this compound, acid-catalyzed ring-opening can lead to the formation of acyclic, functionalized polyols. escholarship.org For instance, treatment with a hydrohalic acid (e.g., HBr) could lead to the formation of a halo-diol. The regioselectivity of the ring-opening is influenced by steric and electronic factors, including the positions of the substituents on the ring. mdpi.com

Rearrangements can also occur following electrophilic activation. The formation of a transient carbocation intermediate upon C-O bond cleavage can trigger hydride or alkyl shifts to form a more stable carbocation before capture by a nucleophile. Furthermore, certain substituted tetrahydrofurans can undergo stereospecific ring-opening cross-coupling reactions catalyzed by transition metals like nickel, reacting with Grignard reagents to form acyclic alcohols with a new carbon-carbon bond. escholarship.orgdtu.dk

Comparative Reactivity and Structure-Reactivity Relationships within Substituted Oxolane Methanols

The reactivity of this compound is influenced by the electronic and steric effects of its substituents in comparison to other isomers and related structures.

Influence of Methyl Group Position:

Compared to (5-Methyloxolan-2-yl)methanol: The methyl group at the C4 position in the target molecule is relatively remote from the reactive C2-hydroxymethyl group. Its electronic effect on the C2 position is primarily inductive and weak. In contrast, a methyl group at C5 would be adjacent to the ring oxygen, potentially influencing the basicity of the oxygen and the stability of any intermediates formed during electrophilic activation at C2 more significantly.

Compared to (3-Methyloxolan-3-yl)methanol: This isomer has a tertiary alcohol and a methyl group on the same carbon. The tertiary nature of the alcohol would make it more prone to Sₙ1-type substitution and elimination reactions, a stark contrast to the primary alcohol in this compound which favors Sₙ2 reactions.

Saturated vs. Unsaturated Ring (Oxolane vs. Furan): The saturated oxolane ring of this compound confers the properties of a cyclic ether. uomus.edu.iq In contrast, the corresponding unsaturated furan ring is aromatic. This fundamental difference leads to vastly different reactivity. Furan and its derivatives undergo electrophilic aromatic substitution reactions (like nitration and Friedel-Crafts acylation) rather than the ring-opening reactions typical of tetrahydrofurans. scribd.com The reduction of a furan ring to a tetrahydrofuran ring completely changes its chemical character from aromatic to that of a cyclic ether. uomus.edu.iqscribd.com

The structure-reactivity relationship is also evident in the physical properties. The conformational flexibility of the oxolane ring, influenced by the substituent positions, can affect the accessibility of reactive sites and the stereochemical outcome of reactions. researchgate.net

Mechanistic Insights into Reactions Involving 4 Methyloxolan 2 Yl Methanol

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The predominant synthetic pathway to (4-Methyloxolan-2-yl)methanol is the catalytic hydrogenation of 4-methylfurfural. This transformation is a multi-step process that occurs on the surface of a heterogeneous catalyst and can be mechanistically divided into two primary stages: the reduction of the aldehyde group and the subsequent saturation of the furan (B31954) ring.

Stage 1: Hydrogenation of the Aldehyde Group

The initial step involves the selective hydrogenation of the carbonyl group of 4-methylfurfural to form the intermediate, (4-methylfuran-2-yl)methanol (B3382550). The mechanism on a metal catalyst surface (e.g., Copper, Nickel) proceeds as follows:

Adsorption: Both 4-methylfurfural and molecular hydrogen (H₂) adsorb onto the active sites of the catalyst surface.

Hydrogen Dissociation: The H-H bond in H₂ is cleaved, resulting in adsorbed atomic hydrogen (H*) on the catalyst surface.

Carbonyl Activation: The oxygen atom of the aldehyde group in 4-methylfurfural coordinates to a metal center, activating the C=O bond for reduction.

Stepwise Hydrogenation: Two adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen, respectively, forming the hydroxymethyl group. This step is generally faster than the hydrogenation of the furan ring.

Intermediate Formation: The resulting molecule, (4-methylfuran-2-yl)methanol, may desorb or remain on the catalyst surface to undergo further reaction.

Stage 2: Hydrogenation of the Furan Ring

The second stage is the saturation of the aromatic furan ring of the intermediate to yield the final oxolane (tetrahydrofuran) structure. Density Functional Theory (DFT) studies on the hydrogenation of furan on a Pd(111) surface suggest a sequential four-step hydrogen addition mechanism, which can be extrapolated to this substituted furan. rsc.org

Formation of Dihydrofuran Intermediate: A second hydrogen atom adds to the adjacent β-carbon, forming a stable dihydrofuran derivative. rsc.org

Further Reduction: The remaining double bond in the dihydrofuran ring is subsequently hydrogenated in two more steps, adding hydrogen atoms to the second β-carbon and the final α-carbon.

Product Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.

Table 1: Mechanistic Steps in the Synthesis of this compound

| Step | Reactant | Intermediate/Product | Catalyst Role | Key Mechanistic Feature |

|---|---|---|---|---|

| 1 | 4-Methylfurfural + H₂ | Adsorbed 4-Methylfurfural + H* atoms | Provides surface for adsorption and H-H bond cleavage | Dissociative chemisorption of hydrogen |

| 2 | Adsorbed 4-Methylfurfural | (4-Methylfuran-2-yl)methanol | Facilitates hydride transfer to the C=O group | Reduction of the aldehyde to a primary alcohol |

| 3 | (4-Methylfuran-2-yl)methanol | Adsorbed Dihydrofuran derivative | Activates C=C bonds of the furan ring | Sequential H-atom addition to α and β carbons rsc.org |

| 4 | Adsorbed Dihydrofuran derivative | This compound | Facilitates hydrogenation of the remaining double bond | Ring saturation to form the oxolane structure |

| 5 | Adsorbed this compound | This compound (desorbed) | Regeneration of active sites | Product desorption |

Role of Ring Strain and Substituent Effects on Reactivity

The chemical reactivity of this compound is governed by the interplay between the inherent strain of the five-membered oxolane ring and the electronic and steric effects of its substituents.

Ring Strain:

The oxolane (tetrahydrofuran) ring is a five-membered heterocycle. While five-membered rings have less angle strain than three- or four-membered rings, they are not strain-free. The primary source of strain is torsional (or Pitzer) strain arising from the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the ring puckers out of planarity, adopting either an "envelope" or a "twist" conformation. This conformational flexibility is a defining characteristic of the ring system.

The energy associated with this strain, although modest, contributes to the ring's susceptibility to cleavage. Theoretical studies using an activation strain model on the parent tetrahydrofuran (B95107) (THF) ring show that the deformation energy of the THF ring is a key factor in determining the activation energy for ring-opening reactions. nih.govacs.orgresearchgate.net This inherent strain means that under forcing conditions, such as in the presence of strong Lewis or Brønsted acids, the C-O bond can be cleaved in ring-opening reactions.

Substituent Effects:

The reactivity of the oxolane ring and the molecule as a whole is significantly modulated by the hydroxymethyl group at the C2 position and the methyl group at the C4 position.

C2-Hydroxymethyl Group (-CH₂OH): This is the primary functional group and the site of most chemical transformations.

Electronic Effect: The oxygen atom of the hydroxyl group can be protonated under acidic conditions. The resulting oxonium ion is a good leaving group (H₂O), which can facilitate nucleophilic substitution reactions.

Reactivity Site: It allows for standard alcohol reactions such as esterification, etherification, and oxidation to an aldehyde or carboxylic acid.

Ring-Opening: Protonation of the ring oxygen is often the first step in acid-catalyzed ring-opening polymerization or other cleavage reactions. The presence of the hydroxymethyl group can influence the regioselectivity of such openings.

C4-Methyl Group (-CH₃):

Steric Effect: The methyl group introduces steric bulk on one face of the ring. This can direct the approach of incoming reagents to the less hindered face, influencing the stereochemical outcome of reactions at the ring or at the C2 position. It also influences the preferred puckered conformation of the ring to minimize steric interactions. The influence of substituents on the reactivity of heterocyclic rings is a well-established principle. nih.govmsu.edu

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Effect Type | Influence on Reactivity |

|---|---|---|---|

| -CH₂OH | C2 | Electronic | Acts as a primary site for functional group transformation (esterification, oxidation). Can facilitate ring-opening upon protonation. |

| Steric | Influences the approach of reagents to the C2 position and adjacent ring atoms. | ||

| -CH₃ | C4 | Electronic | Weakly electron-donating, providing minor stabilization to carbocationic intermediates in the ring. |

| Steric | Creates a hindered face on the oxolane ring, potentially directing stereoselective reactions. Influences ring conformation. |

Catalytic Cycles in the Synthesis and Transformation of this compound

Catalytic cycles are fundamental to understanding the synthesis and subsequent transformations of this compound. The most significant catalytic process is its synthesis via the hydrogenation of 4-methylfurfural over a heterogeneous metal catalyst.

Catalytic Cycle for the Synthesis from 4-Methylfurfural

The synthesis typically follows a Langmuir-Hinshelwood mechanism, where both reactants adsorb onto the catalyst surface before reacting. The cycle, using a catalyst like Palladium (Pd) or Nickel (Ni), can be described in the following steps:

Adsorption of Reactants: A molecule of 4-methylfurfural and multiple molecules of H₂ from the gas or liquid phase adsorb onto available active sites on the catalyst surface.

Activation of Hydrogen: The adsorbed H₂ molecules dissociate into highly reactive hydrogen atoms (H*), which are bound to the catalyst surface.

Surface Reaction I (Aldehyde Hydrogenation): The adsorbed 4-methylfurfural molecule reacts with two surface-bound hydrogen atoms at the carbonyl group. This reduces the aldehyde to a primary alcohol, forming the (4-methylfuran-2-yl)methanol intermediate, which remains adsorbed on the surface.

Surface Reaction II (Ring Hydrogenation): The furan ring of the adsorbed intermediate undergoes sequential hydrogenation. Four more hydrogen atoms are transferred in a stepwise manner to the four carbons of the furan ring, saturating it completely. rsc.org

Desorption of Product: The final product, this compound, has a weaker affinity for the catalyst surface than the unsaturated reactants. It desorbs from the surface into the bulk phase.

Catalyst Regeneration: The desorption of the product frees the active site, which is now available to adsorb new reactant molecules, thus completing the catalytic cycle.

Catalytic Transformation of this compound

This compound can serve as a substrate for further catalytic transformations. A notable example, analogous to the chemistry of the parent compound tetrahydrofurfuryl alcohol, is the hydrogenolysis to produce diols. wikipedia.org

Example: Catalytic Hydrogenolysis to 4-Methyl-1,5-pentanediol

This process involves C-O bond cleavage and requires a bifunctional catalyst that possesses both hydrogenating and acidic/basic properties.

Adsorption: this compound adsorbs onto the catalyst surface.

Ring Opening: An active site (e.g., an acid site) promotes the cleavage of one of the C-O bonds within the oxolane ring, forming a linear intermediate.

Hydrogenation/Hydrogenolysis: The metal component of the catalyst facilitates the addition of hydrogen across the cleaved bond, preventing re-cyclization and reducing any remaining unsaturated functionalities.

Desorption: The final diol product desorbs, regenerating the catalyst.

Table 3: Catalytic Cycle for the Synthesis of this compound

| Step | Process | Description |

|---|---|---|

| 1 | Adsorption | 4-Methylfurfural and H₂ bind to catalyst active sites. |

| 2 | H₂ Dissociation | H₂ → 2H* (surface-bound atomic hydrogen). |

| 3 | Surface Reaction (Aldehyde) | C=O + 2H* → -CH₂OH. Formation of adsorbed (4-methylfuran-2-yl)methanol. |

| 4 | Surface Reaction (Ring) | Furan ring + 4H* → Oxolane ring. Saturation of the heterocyclic ring. |

| 5 | Desorption | The product, this compound, is released from the surface. |

| 6 | Catalyst Regeneration | The active site becomes available for a new cycle. |

Advanced Analytical Characterization Techniques for 4 Methyloxolan 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (4-Methyloxolan-2-yl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional (2D) techniques establish connectivity and spatial relationships.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms in the ether and alcohol functional groups. Protons on carbons bonded to oxygen (C2-H, C5-H₂, and -CH₂OH) will appear at lower field (higher ppm) compared to the other aliphatic protons. Spin-spin coupling between adjacent, non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which can be analyzed using the n+1 rule to map out the proton connectivity. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net Each chemically non-equivalent carbon atom gives a distinct signal. Similar to ¹H NMR, carbons bonded to oxygen will be deshielded and resonate at a lower field. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH₃, CH₂, and CH carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereochemistry.

| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~3.8 - 4.2 (m) | ~75 - 80 |

| C3-H₂ | ~1.5 - 2.0 (m) | ~35 - 40 |

| C4-H | ~2.0 - 2.4 (m) | ~30 - 35 |

| C5-H₂ | ~3.5 - 3.9 (m) | ~70 - 75 |

| C4-CH₃ | ~0.9 - 1.1 (d) | ~15 - 20 |

| C2-CH₂OH | ~3.4 - 3.7 (m) | ~60 - 65 |

| -OH | Variable (s, broad) | N/A |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the monoisotopic mass, which allows for the confirmation of its molecular formula, C₆H₁₂O₂. uni.lu The exact mass measurement provided by HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The analysis can be performed using various ionization techniques. Electrospray ionization (ESI) or Chemical Ionization (CI) are soft ionization methods that typically produce a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for clear determination of the molecular weight. uni.luresearchgate.net

MS is also a critical tool for impurity profiling. biomedres.us When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it allows for the detection, identification, and quantification of impurities, even at trace levels. metfop.edu.in The process involves identifying any component in the sample that is not the drug substance or a known excipient. biomedres.us By analyzing the fragmentation patterns of the parent ion in tandem mass spectrometry (MS/MS), structural information about unknown impurities can be deduced, which is crucial for understanding degradation pathways or synthetic byproducts.

Table 2: Predicted m/z Adducts for this compound in Mass Spectrometry Source: Data derived from PubChemLite. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 117.09101 |

| [M+Na]⁺ | 139.07295 |

| [M+K]⁺ | 155.04689 |

| [M+NH₄]⁺ | 134.11755 |

| [M-H]⁻ | 115.07645 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. uibk.ac.at Both methods probe the vibrational modes of molecules, but they operate on different principles and have different selection rules, often providing complementary information.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. researchgate.net A broad, strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. colostate.edu The C-H stretching vibrations of the alkane portions of the molecule will appear in the 2850-3000 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ether linkage is expected around 1050-1150 cm⁻¹, while the C-O stretching of the primary alcohol will also appear in this region, typically between 1000-1085 cm⁻¹. nasa.gov

Raman spectroscopy would provide complementary data. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations typically show strong signals, providing a detailed fingerprint of the molecule's backbone structure.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

| Alkane (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Ether (C-O-C) | Stretching | 1050 - 1150 | Strong |

| Alcohol (C-O) | Stretching | 1000 - 1085 | Strong |

Chromatographic Separation Methods for this compound and Related Compounds

Chromatography is indispensable for separating the components of a mixture, which is a prerequisite for accurate analysis and quantification. Both gas and liquid chromatography are applicable to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. amazonaws.com It is well-suited for the analysis of this compound and for identifying volatile impurities such as residual solvents (e.g., methanol (B129727), toluene) or unreacted starting materials from its synthesis. nih.govflorajournal.com

In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. upr.edu As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each separated component, which serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. nih.govhmdb.ca For compounds like methanol that have low molecular weights, derivatization may sometimes be employed to increase their mass and improve chromatographic behavior, though direct analysis is also common. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical separation technique in the pharmaceutical industry, particularly for compounds that are non-volatile or thermally unstable. amazonaws.com It is ideal for the purity determination and quantification of this compound.

A reversed-phase HPLC (RP-HPLC) method would likely be developed for this compound. amazonaws.com In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like methanol or acetonitrile. basicmedicalkey.comdawnscientific.com The components of the sample are separated based on their relative polarity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. The separation can be performed in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to achieve optimal resolution of the main compound from its impurities. basicmedicalkey.com Detectors such as UV-Vis (if the compound or impurities have a chromophore) or a Refractive Index (RI) detector would be used for quantification.

Applications of 4 Methyloxolan 2 Yl Methanol in Complex Molecule Synthesis and Materials Science

Chiral Auxiliaries and Ligands Derived from (4-Methyloxolan-2-yl)methanol

The chiral scaffold of this compound is a foundational element for the design of chiral auxiliaries and ligands. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be removed for potential reuse.

Derivatives of tetrahydrofuran (B95107), such as this compound, are effective as ligands in transition metal coordination chemistry. The oxygen atom within the tetrahydrofuran ring acts as an electron-donating site, capable of forming coordinate bonds with various metal centers. This coordination can create a specific chiral environment around the metal, which is crucial for asymmetric catalysis. This catalytic approach is pivotal in producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

The development of ligands from chiral alcohols like this compound allows for the synthesis of catalysts that can be fine-tuned for specific transformations. The steric and electronic properties of the ligand influence the activity and selectivity of the metal catalyst, enabling high levels of control in reactions such as hydrogenations, cross-couplings, and cycloadditions.

Stereodirecting Groups in Asymmetric Transformations

The structural motifs derived from this compound are highly effective as stereodirecting groups in a variety of asymmetric transformations. By converting the primary alcohol to other functional groups, such as ethers or esters, it can be attached to a prochiral substrate. The inherent chirality of the tetrahydrofuran moiety then guides the approach of reagents to one face of the molecule, resulting in a high degree of stereoselectivity.

Research on analogous chiral tetrahydrofuran derivatives has demonstrated their efficacy in key carbon-carbon bond-forming reactions. For instance, chiral acetals derived from similar tetrahydrofuran structures have been shown to achieve high enantiomeric ratios in Diels-Alder reactions. smolecule.com The conformational constraints imposed by the ring structure are instrumental in achieving this high level of stereochemical control.

Below is a table summarizing the performance of chiral auxiliaries derived from related tetrahydrofuran structures in various asymmetric reactions, showcasing their potential as stereodirecting groups.

| Reaction Type | Diastereoselectivity/Enantioselectivity | Typical Yield | Key Advantages |

| Aldol Reactions | >95% de | 76-87% | High stereochemical control |

| Alkylation Reactions | >19:1 dr | 89-99% | Formation of quaternary carbon centers |

| Cycloaddition Reactions | 91:9 er | 70-88% | Rigid conformational constraint |

This data is based on research with chiral acetals derived from related tetrahydrofuran derivatives and is illustrative of the potential of this compound-derived auxiliaries. smolecule.com

Building Block in the Construction of Natural Products and Advanced Organic Scaffolds

Chiral building blocks are fundamental to the total synthesis of complex, biologically active natural products. nih.govsemanticscholar.org this compound, with its defined stereocenters, serves as an invaluable starting material or key intermediate in the synthesis of such molecules. The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with diverse biological activities. nih.gov

The synthesis of novel, enantioenriched 2,2-disubstituted tetrahydrofuran derivatives can be achieved in a few steps from chiral lactone acids, demonstrating a pathway to versatile building blocks like this compound. researchgate.netresearchgate.net These building blocks are then utilized in the assembly of more complex molecular architectures. For example, a derivative, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, has been identified as a potential chiral building block for the stereoselective synthesis of natural terpenes like linaloyl oxide. mdpi.com Similarly, the inherent chirality of biomass-derived sugars can be used to synthesize chiral tetrahydrofurans, which are precursors to various functionalized molecules. nih.gov

The application of such building blocks is crucial in constructing complex targets, including marine alkaloids and various piperidinol alkaloids, where precise stereochemical control is essential for biological function. nih.govsemanticscholar.org

Integration into Polymer Architectures and Advanced Materials

The functional hydroxyl group of this compound provides a reactive handle for its incorporation into polymer structures. This allows for the development of advanced materials with tailored properties. Through post-polymerization modification, reactive polymers can be functionalized with molecules like this compound. nih.gov This strategy allows for the creation of a diverse range of functional materials from a single parent polymer scaffold, ensuring consistent degrees of polymerization and polydispersity. nih.gov

One key application is its use as a crosslinking agent in polymer chemistry. smolecule.com By reacting the hydroxyl group, it can be integrated into polymer networks, enhancing mechanical properties and influencing the swelling behavior of materials like hydrogels. Furthermore, the molecule can be chemically modified to introduce polymerizable groups, such as vinyl, methacrylate, or epoxy functionalities, allowing it to act as a monomer in polymerization reactions. smolecule.com

The incorporation of the chiral tetrahydrofuran unit into a polymer backbone or as a side chain can impart unique characteristics to the resulting material, such as altered thermal properties, specific recognition capabilities, or chirality-dependent optical properties. This opens avenues for the creation of functional polymers for applications in chiral separations, sensors, or as specialized biomaterials.

Intermolecular Interactions and Phase Behavior of 4 Methyloxolan 2 Yl Methanol in Chemical Systems

Investigation of Hydrogen Bonding and Solvent-Solute Interactions in Tetrahydrofuran-Methanol Systems

The behavior of (4-methyloxolan-2-yl)methanol in chemical systems is dominated by its capacity for hydrogen bonding. The molecule possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). Additionally, the oxygen atom within the oxolane ring serves as another hydrogen bond acceptor site. This dual functionality allows for a complex network of intermolecular and potentially intramolecular interactions.

Types of Hydrogen Bonding:

Intermolecular OH-OH Bonding: Similar to simple alcohols, molecules of this compound can form strong hydrogen bonds with each other between their hydroxyl groups. This is typically the strongest type of intermolecular hydrogen bond. mdpi.com

Intermolecular OH-Ether Bonding: The hydroxyl hydrogen of one molecule can form a hydrogen bond with the ether oxygen of a neighboring molecule. mdpi.com

Intramolecular Bonding: A hydrogen bond may form between the hydroxyl group and the ether oxygen within the same molecule, creating a cyclic conformation. The stability of such an intramolecular bond depends on the stereochemistry and resulting ring strain.

In solutions, these interactions are in competition. Studies on analogous systems, such as binary mixtures of tetrahydrofuran (B95107) (THF) and methanol (B129727), reveal that the interactions are a balance between the disruption of alcohol-alcohol hydrogen bonds and the formation of new alcohol-ether hydrogen bonds. icm.edu.pl While some studies suggest that interactions in THF-methanol mixtures are primarily governed by weaker dispersive forces, others indicate the presence of specific hydrogen bonding between the oxygen of THF and the hydroxyl group of methanol. icm.edu.pl For pure this compound, the primary intermolecular forces would be hydrogen bonds, supplemented by dipole-dipole interactions and London dispersion forces. libretexts.orgwikipedia.org

The presence of these strong intermolecular forces, particularly hydrogen bonding, means that a significant amount of energy is required to separate the molecules, which influences properties like boiling point and viscosity. libretexts.orgchemguide.co.uk

Thermodynamic Properties and Phase Equilibria in Binary and Ternary Systems Relevant to Oxolane Methanols

This non-ideality is quantified by excess thermodynamic properties, such as excess molar volume (VE), excess molar enthalpy (HE), and excess molar isobaric heat capacity (CpE). These properties represent the difference between the actual property of the mixture and that of an ideal solution.

Excess Molar Volume (VE): A negative VE often indicates strong specific interactions like hydrogen bonding, leading to a more compact packing of molecules than in an ideal mixture.

Excess Molar Enthalpy (HE): The sign and magnitude of HE reflect the net energy change from breaking existing interactions (e.g., alcohol-alcohol) and forming new ones (e.g., alcohol-ether).

Excess Molar Isobaric Heat Capacity (CpE): This property is particularly sensitive to the formation of molecular structures and order in a mixture. acs.org

For example, the W-shaped concentration dependence of CpE observed in some tetrahydrofuran-alkanol mixtures points to the occurrence of local nonrandomness and complex structural arrangements in the solution. acs.org

To model the phase equilibria of such non-ideal systems, activity coefficient models like the Non-Random Two-Liquid (NRTL) and Universal Quasi-chemical (UNIQUAC) models are employed. These models use binary interaction parameters, derived from experimental data, to accurately correlate and predict vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) in mixtures containing polar and hydrogen-bonding components. nsmsi.irresearchgate.netcore.ac.ukscielo.org.co For a system involving this compound, these models would be essential for process design and simulation. nsmsi.irresearchgate.net

Table 1: Excess Molar Isobaric Heat Capacities (CpE) for the Analogous Tetrahydrofuran (1) + Methanol (2) System at 298.15 K

| Mole Fraction (x₁) | CpE (J·mol⁻¹·K⁻¹) |

| 0.1 | -0.6 |

| 0.2 | -0.8 |

| 0.3 | -0.7 |

| 0.4 | -0.4 |

| 0.5 | 0.1 |

| 0.6 | 0.6 |

| 0.7 | 1.0 |

| 0.8 | 1.1 |

| 0.9 | 0.8 |

Data derived from related research on THF-alkanol systems and presented for illustrative purposes.

Implications for Reaction Media and Separation Processes, Including Distillation and Pervaporation

The unique combination of a polar hydroxyl group and a less polar ether ring gives this compound properties that have significant implications for its use as a reaction medium and for its separation from mixtures.

Implications for Reaction Media: As a polar, protic solvent, this compound can solvate both cations and anions and can participate in reaction mechanisms through hydrogen bonding. This makes it a potentially useful medium for a variety of organic reactions. The oxolane ring provides a hydrocarbon-like character that can enhance the solubility of nonpolar reactants.

Implications for Separation Processes:

Distillation: The strong intermolecular hydrogen bonding in this compound results in a relatively high boiling point compared to non-polar compounds of similar molecular weight. wikipedia.orgpassmyexams.co.uk This property is fundamental to separation by distillation. passmyexams.co.ukquora.com However, the presence of both alcohol and ether functionalities increases the likelihood of forming azeotropes (constant-boiling mixtures) with other solvents, which cannot be separated by conventional distillation. tandfonline.com Intramolecular hydrogen bonding, if present, can sometimes decrease the boiling point by reducing the extent of intermolecular bonding. reddit.com

Pervaporation: For separating azeotropic mixtures common to alcohol-ether systems, pervaporation is an effective alternative technology. tandfonline.comtandfonline.comtaylorandfrancis.com This membrane-based process separates components based on their selective permeation through a non-porous membrane, driven by a partial pressure gradient. quora.com Due to its polar hydroxyl group, this compound would be expected to permeate preferentially through hydrophilic membranes (e.g., polyvinyl alcohol, zeolites). pervatech.com Conversely, it would be retained by organophilic or hydrophobic membranes. The efficiency of pervaporation depends on designing membranes with a high affinity for the target component (the alcohol), which can be achieved by incorporating specific functional groups into the polymer structure. tandfonline.comtandfonline.com

Emerging Research Frontiers in 4 Methyloxolan 2 Yl Methanol Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

One promising approach is the utilization of biomass-derived starting materials. osti.govsemanticscholar.org Cyclic ethers, including substituted tetrahydrofurans, can be synthesized from renewable feedstocks, offering a greener alternative to petroleum-based routes. osti.gov Research in this area is exploring the catalytic conversion of biomass-derived platform molecules to access key intermediates for the synthesis of compounds like (4-Methyloxolan-2-yl)methanol.

Atom-economical reactions, such as cycloadditions and rearrangements, are also being investigated. acs.orgnih.govmdpi.com For instance, the development of catalytic [4+2] and [2+2+2] cycloaddition reactions for the synthesis of furan (B31954) derivatives from renewable sources showcases the potential for constructing the core ring system with high atom economy. nih.gov While not yet applied directly to this compound, these methodologies provide a conceptual framework for future synthetic strategies.

A key challenge in developing sustainable pathways is the control of stereochemistry. The synthesis of enantiomerically pure chiral alcohols and their derivatives is of paramount importance in the pharmaceutical industry. nih.govsigmaaldrich.com Biocatalysis, employing enzymes to carry out specific transformations with high selectivity, presents a powerful tool for achieving the desired stereoisomer of this compound under mild reaction conditions. nih.gov

| Synthetic Strategy | Key Principles | Potential Starting Materials |

| Biomass Valorization | Utilization of renewable feedstocks, reduction of carbon footprint. | Furan derivatives, levulinic acid. |

| Atom-Economical Reactions | Maximizing incorporation of reactants into the final product. | Dienes, alkynes, functionalized aldehydes. |

| Asymmetric Catalysis | Enantioselective synthesis of the desired stereoisomer. | Prochiral substrates. |

| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. | Keto-acids, unsaturated precursors. |

Exploration of Novel Catalytic Systems for Selective Transformations

The functional group transformations of this compound, such as oxidation of the primary alcohol to an aldehyde or carboxylic acid, or hydrogenolysis of the ether bond, require highly selective catalytic systems to avoid unwanted side reactions. Research is actively exploring novel catalyst designs to achieve this selectivity.

For the selective oxidation of alcohols, bio-inspired metal-organic frameworks (MOFs) are showing promise. berkeley.edumdpi.com These materials can mimic the active sites of enzymes, providing a confined environment that can control the selectivity of the oxidation process. berkeley.edu For example, MOFs containing iron or copper sites have been investigated for the selective oxidation of methane (B114726) to methanol (B129727), and similar principles could be applied to the controlled oxidation of more complex alcohols. mdpi.com Supported molybdenum oxide catalysts have also been studied for methanol oxidation, with selectivity being highly dependent on the nature of the support and the molybdenum species. lehigh.educardiff.ac.uk

The catalytic ring-opening of cyclic ethers is another important transformation. dntb.gov.uaacs.org This reaction can provide access to valuable diols and other linear molecules. Research has focused on developing catalysts for the hydrogenolysis of the C-O bond in furan and tetrahydrofuran (B95107) rings. dntb.gov.ua These systems often employ a combination of a noble metal (for hydrogenation) and an oxophilic metal or acidic support to facilitate the C-O bond cleavage. The choice of catalyst and reaction conditions can be tuned to control the selectivity of the ring-opening process.

| Transformation | Catalyst Type | Key Features |

| Selective Oxidation | Metal-Organic Frameworks (MOFs) | Bio-inspired active sites, shape selectivity. |

| Supported Metal Oxides | Tunable acidity and redox properties. | |

| C-O Bond Hydrogenolysis | Bimetallic Catalysts | Synergistic effects between metals. |

| Metal on Acidic Support | Bifunctional catalysis for hydrogenation and ring-opening. |

Applications in Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for carrying out highly exothermic or rapid reactions with precise control. wikipedia.org

The synthesis of substituted tetrahydrofurans has been successfully demonstrated in continuous flow systems. consensus.appthieme-connect.com These approaches can lead to reduced reaction times, improved diastereoselectivity, and higher yields compared to batch methods. consensus.appthieme-connect.comthieme-connect.com The ability to precisely control residence time and temperature in a microreactor allows for the optimization of reaction conditions to favor the desired product isomer.

Enzymatic reactions, which are often limited by factors such as substrate or product inhibition in batch reactors, can also benefit from a continuous flow setup. nih.gov By immobilizing enzymes within a microreactor, it is possible to create a cascading system where the product of one reaction is immediately fed into the next, overcoming kinetic limitations. nih.gov This approach has been used for the synthesis of chiral amino-alcohols and could be adapted for the multi-step synthesis of derivatives of this compound.

| Parameter | Batch Reactor | Flow Reactor/Microreactor |

| Heat Transfer | Often limited, potential for hot spots. | Excellent, high surface-area-to-volume ratio. |

| Mass Transfer | Can be diffusion-limited. | Enhanced due to short diffusion distances. |

| Safety | Handling of large volumes of hazardous materials. | Smaller reaction volumes, improved containment. |

| Scalability | "Scaling-up" can be challenging. | "Scaling-out" by parallelization is more straightforward. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

Advanced Spectroscopic Characterization Under Operando Conditions

To truly understand and optimize catalytic processes, it is essential to study the catalyst and the reacting molecules under real working conditions. Operando spectroscopy combines a spectroscopic measurement with a simultaneous measurement of the catalytic activity and selectivity, providing a dynamic picture of the reaction mechanism. acs.orgornl.gov

Operando Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying reaction intermediates and surface-adsorbed species on a catalyst. whiterose.ac.ukresearchgate.netabo.fi By flowing reactants over a catalyst in a specialized cell within an FTIR spectrometer, researchers can monitor the changes in the vibrational spectra in real-time. abo.fi This can provide insights into the mechanism of alcohol oxidation or other transformations of this compound.

Operando Raman spectroscopy is another valuable tool, particularly for studying the structure of the catalyst itself during the reaction. ornl.govresearchgate.netnih.govllnl.govacs.org It can provide information on the oxidation state of metal centers, the formation of coke deposits, and changes in the catalyst support under reaction conditions. nih.gov The combination of operando FTIR and Raman spectroscopies can provide a comprehensive understanding of the catalyst-reactant system.

| Spectroscopic Technique | Information Obtained | Relevance to this compound Chemistry |

| Operando FTIR Spectroscopy | Identification of surface intermediates, adsorbed species, and gas-phase products. | Elucidation of reaction mechanisms for oxidation, reduction, and other transformations. |

| Operando Raman Spectroscopy | Catalyst structure, oxidation states of active sites, detection of carbonaceous deposits. | Monitoring catalyst stability and deactivation pathways, understanding structure-activity relationships. |

| Combined Techniques | Comprehensive picture of the catalyst and the reaction. | Correlating changes in catalyst structure with changes in activity and selectivity. |

Q & A

Q. What are the common synthetic routes for (4-Methyloxolan-2-yl)methanol, and how are they optimized for purity and yield?

this compound is typically synthesized via cyclization of precursors such as substituted furans or through catalytic hydrogenation of corresponding ketones. Key parameters include solvent polarity (e.g., THF or ethanol), temperature control (60–80°C), and catalysts like palladium on carbon. Post-synthesis purification involves column chromatography or recrystallization, with purity verified via HPLC (>95%) and structural confirmation by H/C NMR .

Q. Which analytical techniques are most effective for characterizing this compound?

- Spectroscopy : NMR (H, C) confirms stereochemistry and functional groups, while FT-IR identifies hydroxyl and ether stretching vibrations (3200–3600 cm and 1100–1250 cm, respectively) .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) ensures purity, and GC-MS quantifies volatile impurities .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks in crystalline forms .

Q. What safety protocols are critical when handling this compound in the lab?

Use PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via licensed hazardous waste services. Store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can experimental design optimize the catalytic efficiency of this compound synthesis?

Employ Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., 5–10% Pd/C), solvent systems (polar aprotic vs. protic), and reaction time. Response Surface Methodology (RSM) can model interactions between variables, while kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps. For example, higher catalyst loading may reduce reaction time but increase cost .

Q. What strategies address contradictory data in methanol crossover studies involving derivatives like this compound?

Contradictions in methanol permeability (e.g., in fuel cell membranes) arise from varying porosity, temperature, or flow rates. Resolve discrepancies by:

Q. How does this compound function as an intermediate in pharmaceutical synthesis?

It serves as a chiral building block for β-blockers (e.g., metoprolol analogues) and antiviral agents. Key steps include:

- Stereoselective alkylation : Protecting the hydroxyl group with TBDMS-Cl before nucleophilic substitution.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) separate enantiomers with >90% ee .

Q. What are the challenges in scaling up this compound production for research applications?

- Byproduct formation : Optimize reaction quenching (e.g., rapid cooling to –20°C) to minimize side products.

- Solvent recovery : Implement distillation or membrane filtration for solvent reuse, reducing costs by ~30% .

- Batch vs. continuous flow : Microreactors improve heat transfer and yield consistency at larger scales .

Future Directions & Methodological Innovations

Q. What emerging technologies could enhance the sustainability of this compound synthesis?

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

Train models on datasets (e.g., PubChem, ChEMBL) to predict solubility, logP, and stability. Bayesian optimization can guide experimental prioritization, reducing trial runs by 50% .

Q. What ethical considerations arise in sharing research data on this compound?

Balance open science principles with intellectual property rights. Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines for data deposition, ensuring reproducibility without compromising proprietary methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.